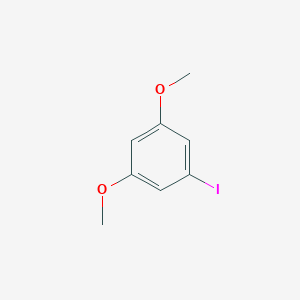

1-Iodo-3,5-dimethoxybenzene

Description

Properties

IUPAC Name |

1-iodo-3,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO2/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMOMUEFLZAHIAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348703 | |

| Record name | 1-iodo-3,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25245-27-6 | |

| Record name | 1-iodo-3,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Halogenated Aromatic Compounds Research

Halogenated aromatic compounds, organic molecules containing a halogen atom bonded to an aromatic ring, are a cornerstone of modern chemical research and industry. Within this broad class, organoiodine compounds such as 1-Iodo-3,5-dimethoxybenzene are of particular interest. The carbon-iodine (C-I) bond is the least stable among the carbon-halogen bonds, a characteristic that renders iodoarenes highly reactive and thus excellent substrates for a variety of chemical transformations.

The presence of two electron-donating methoxy (B1213986) groups at the meta positions of the benzene (B151609) ring in this compound significantly influences its reactivity. These groups increase the electron density of the aromatic ring, which can affect the rates and outcomes of metal-catalyzed cross-coupling reactions. nih.govsemanticscholar.org This specific electronic profile makes it an interesting substrate for studying reaction mechanisms and exploring the scope of new synthetic methodologies, allowing researchers to probe how electron-rich systems behave in comparison to electron-neutral or electron-deficient aryl halides.

Overview of Strategic Importance in Organic Synthesis

The primary significance of 1-Iodo-3,5-dimethoxybenzene lies in its role as a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures through metal-catalyzed cross-coupling reactions. The lability of its C-I bond makes it an ideal coupling partner in numerous transformations that form new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.

Its utility is prominently demonstrated in several key named reactions:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. Aryl iodides are highly effective substrates for this reaction, which is a powerful tool for creating biaryl structures—motifs found in many pharmaceuticals and functional materials. researchgate.netmdpi.com The reaction of 1-iodo-4-methoxybenzene, a related compound, has been studied to understand the kinetics of this transformation. researchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. bohrium.com This method is crucial for the synthesis of arylalkynes and conjugated enynes. This compound is a valuable precursor in this context, especially in the synthesis of complex, highly branched molecules. bohrium.comresearchgate.net

Buchwald-Hartwig Amination: A palladium-catalyzed C-N bond-forming reaction, the Buchwald-Hartwig amination is a cornerstone for the synthesis of aryl amines. wikipedia.orglibretexts.org Research has shown that aryl iodides bearing electron-donating groups, such as the methoxy (B1213986) groups in this compound's analogs, are effective substrates in these reactions, furnishing the desired aminated products in high yields. nih.gov

Ullmann Condensation/Coupling: One of the older methods for forming C-O, C-N, and C-C bonds, the copper-catalyzed Ullmann reaction remains relevant, particularly in industrial applications. umass.eduorganic-chemistry.org While the electron-rich nature of substrates like this compound can sometimes lower reactivity in these reactions compared to electron-deficient counterparts, it has been successfully employed, for instance, in the synthesis of biaryl compounds. umass.edunih.gov

The following interactive table summarizes the role of this compound and related aryl iodides in these pivotal cross-coupling reactions.

| Reaction Name | Catalyst System | Bond Formed | Significance of Aryl Iodide |

| Suzuki-Miyaura Coupling | Palladium complexes | C-C (Aryl-Aryl) | Highly reactive coupling partner for biaryl synthesis. researchgate.net |

| Sonogashira Coupling | Palladium/Copper complexes | C-C (Aryl-Alkyne) | Key building block for creating conjugated systems and dendrimers. bohrium.com |

| Buchwald-Hartwig Amination | Palladium complexes | C-N (Aryl-Amine) | Efficient precursor for the synthesis of complex aryl amines. wikipedia.orgnih.gov |

| Ullmann Coupling | Copper | C-C, C-O, C-N | Classic substrate for forming biaryls and aryl ethers/amines. organic-chemistry.orgnih.gov |

Research Trajectory and Key Areas of Investigation

Direct Iodination Approaches for Dimethoxybenzene Substrates

Direct iodination involves the introduction of an iodine atom onto the aromatic ring of 1,3-dimethoxybenzene (B93181) through electrophilic substitution. The two methoxy (B1213986) groups are activating and direct the incoming electrophile to the ortho and para positions. Due to steric hindrance, substitution primarily occurs at the C4 position, with potential for di-substitution at the C4 and C6 positions.

The direct reaction of 1,3-dimethoxybenzene with elemental iodine is slow due to iodine's low reactivity as an electrophile. commonorganicchemistry.com Therefore, various reagents are employed to generate a more potent iodinating species. One effective method involves the use of a mercury(II) oxide-iodine reagent in dichloromethane. mdma.ch This system facilitates a highly selective aromatic iodination in an electrophilic manner. mdma.ch For instance, the reaction with 1,3-dimethoxybenzene can produce the mono-iodinated product, 1-iodo-2,4-dimethoxybenzene, indicating the regioselectivity of the reaction. mdma.ch

Another approach utilizes electrochemically generated I+ as the active iodinating agent. rsc.org In a typical procedure, anodic oxidation of iodine is carried out in an acetonitrile (B52724) solution containing a supporting electrolyte like tetrabutylammonium (B224687) tetrafluoroborate. rsc.org The resulting I+ solution is then reacted with 1,3-dimethoxybenzene. rsc.org This method allows for controlled iodination, though it can produce a mixture of mono- and di-iodinated products depending on the reaction setup. rsc.org

To enhance the electrophilicity of iodine without the use of heavy metals or complex electrochemical setups, oxidant-assisted systems are commonly employed. A prominent "green" chemistry approach uses elemental iodine in conjunction with hydrogen peroxide (H₂O₂), which serves as an oxidant and mediator. chem-soc.siresearchgate.net This reaction can be performed under solvent-free reaction conditions (SFRC), further enhancing its environmental credentials. chem-soc.siresearchgate.net

The role of H₂O₂ can be twofold: it can act solely as an activator for the iodinating system, or it can also serve to regenerate iodine from the iodide byproduct, allowing for higher atom economy. chem-soc.si For substrates like 1,3-dimethoxybenzene, a molar ratio of substrate:I₂:H₂O₂ of 1:0.5:0.6 is often sufficient for high conversion, indicating that both atoms of the I₂ molecule are utilized. chem-soc.siresearchgate.net The reaction proceeds efficiently at moderate temperatures (e.g., 45 °C) over several hours. researchgate.net Solid, stable sources of hydrogen peroxide, such as the urea-hydrogen peroxide adduct (UHP), can also be used effectively under solvent-free conditions, yielding the desired product in high conversion. researchgate.net

| Method | Reagents | Conditions | Key Finding | Reference |

|---|---|---|---|---|

| Mercury(II) Oxide System | 1,3-dimethoxybenzene, HgO, I₂ | Dichloromethane, room temperature | Provides selective mono-iodination. | mdma.ch |

| Electrochemical | 1,3-dimethoxybenzene, I₂, Bu₄NBF₄ | Anodic oxidation in CH₃CN, 0 °C | Yields can be optimized via micromixing. | rsc.org |

| Oxidant-Assisted (Aqueous) | 1,3-dimethoxybenzene, I₂, 30% aq. H₂O₂ | Solvent-free, 45 °C, 5h | High (92%) conversion to mono-iodo product. | researchgate.net |

| Oxidant-Assisted (Solid) | 1,3-dimethoxybenzene, I₂, Urea-H₂O₂ | Solvent-free, 45 °C, 5h | High (100%) conversion with 89% isolated yield. | researchgate.net |

Conversion from Precursor Compounds

An alternative to direct iodination is the synthesis from precursors that already contain the 3,5-dimethoxybenzene core structure. These methods often provide excellent regiochemical control.

A classic and reliable method for preparing this compound is through the Sandmeyer-type reaction, starting from 3,5-dimethoxyaniline (B133145). chemicalbook.com This multi-step process begins with the diazotization of the aniline. chemicalbook.com

The procedure involves dissolving 3,5-dimethoxyaniline in a strong acid, such as hydrochloric acid, and cooling the mixture to between -10 and -5 °C. chemicalbook.com An aqueous solution of sodium nitrite (B80452) is then added dropwise to form the corresponding diazonium salt. chemicalbook.com This intermediate is subsequently added to a solution of potassium iodide, which acts as the iodide source. chemicalbook.com The diazonium group is replaced by iodine, leading to the formation of this compound. This method has been reported to produce the final product with a yield of 66% after purification. chemicalbook.com

Decarboxylative halogenation presents another synthetic route, where the carboxylic acid group of an aromatic acid is replaced by a halogen. This approach is appealing as aromatic carboxylic acids are often readily available. nih.govacs.org However, the success of this reaction is highly dependent on the substrate's electronic properties.

While transition-metal-free methods for decarboxylative iodination using molecular iodine have been developed for a range of electron-rich benzoic acids, research has shown that 3,5-dimethoxybenzoic acid is not a suitable substrate for this specific transformation under the reported conditions. nih.gov The deactivating nature of the carboxyl group meta to the two methoxy groups appears to inhibit the reaction. nih.gov Other studies on decarboxylative iodination have focused on arene carboxylic acids that react with reagents like iodobenzene (B50100) diacetate, but specific application to 3,5-dimethoxybenzoic acid to yield the target compound is not detailed. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound focuses on maximizing the yield of the desired mono-iodinated product while minimizing the formation of byproducts, particularly the di-iodinated species (4,6-diiodo-1,3-dimethoxybenzene). rsc.orggoogle.com

In direct iodination methods, the stoichiometry of the reagents is critical. For oxidant-assisted systems like I₂/H₂O₂, using a substrate-to-iodine ratio where iodine is the limiting reagent (e.g., 1:0.5) favors mono-iodination and ensures high iodine atom economy. researchgate.net

Reaction conditions such as solvent, temperature, and mixing can also be fine-tuned. In the electrochemical generation of I+, using a micromixer for combining the reagent streams significantly improves the selectivity for the mono-iodo product. rsc.org Batch mixing at 0 °C for one hour yielded 45% of the mono-iodo product and 18% of the di-iodo product. rsc.org In contrast, using a micromixer under similar conditions dramatically improved the outcome, affording a 78% yield of the mono-iodo product with only 4% of the di-iodo byproduct. rsc.org Similarly, in a flow reactor system using an active iodinating agent, adjusting the flow rate can alter the product ratio, with higher flow rates generally favoring higher selectivity for the mono-iodized product. google.com For example, increasing the flow rate from 0.2 ml/min to 5.0 ml/min increased the mono- to di-iodinated product ratio from 91.8:8.2 to 98.8:1.2. google.com

| Method | Variable Parameter | Condition | Mono-iodo Yield | Di-iodo Yield | Reference |

|---|---|---|---|---|---|

| Electrochemical Iodination | Mixing Type | Batch Mixing | 45% | 18% | rsc.org |

| Electrochemical Iodination | Mixing Type | Micromixer | 78% | 4% | rsc.org |

| Flow Reactor Iodination | Flow Rate | 0.2 ml/min | 91.8% (selectivity) | 8.2% (selectivity) | google.com |

| Flow Reactor Iodination | Flow Rate | 5.0 ml/min | 98.8% (selectivity) | 1.2% (selectivity) | google.com |

Green Chemistry Considerations in Synthesis

The development of synthetic methodologies for this compound has increasingly emphasized the principles of green chemistry, aiming to reduce environmental impact and improve process safety. These considerations focus on the use of less hazardous reagents, environmentally benign solvents, and reaction conditions that maximize atom economy and energy efficiency. Traditional synthesis routes, such as the diazotization of 3,5-dimethoxyaniline followed by a Sandmeyer-type reaction with potassium iodide, are effective but involve harsh acidic conditions, the use of sodium nitrite, and often require organic solvents for extraction, presenting environmental and safety challenges.

In contrast, modern approaches prioritize direct iodination using safer and more sustainable oxidizing agents and solvent systems. A prominent green strategy involves the use of molecular iodine in combination with hydrogen peroxide (H₂O₂). Hydrogen peroxide is considered an ideal oxidant as its byproduct is water, making the process inherently cleaner than methods that use heavy metal oxidants or other hazardous materials.

Research has demonstrated the efficacy of the iodine-hydrogen peroxide system for the iodination of various activated aromatic compounds, such as dimethoxybenzenes and trimethoxybenzenes. These reactions can often be performed in water, which serves as a green solvent, eliminating the need for volatile organic compounds (VOCs). Furthermore, some procedures have been developed to run under organic solvent-free reaction conditions (SFRC), further enhancing the green profile of the synthesis. The use of H₂O₂ as the mediator of iodination allows for high atom economy with respect to iodine, as both iodine atoms from I₂ can be incorporated into the aromatic product.

Another environmentally friendly method employs a combination of an iodide source, such as sodium periodate, with an oxidant like hydrogen peroxide in an aqueous ethanol (B145695) medium. This approach provides an effective and controllable iodination process for moderately active arenes, offering excellent yields of mono-iodinated products while minimizing waste. The use of aqueous ethanol as a solvent is a significant improvement over more hazardous organic solvents.

These green methodologies, while often demonstrated on closely related isomers like 1,3-dimethoxybenzene or 1,3,5-trimethoxybenzene, highlight a clear and sustainable path forward for the synthesis of this compound and other valuable iodinated aromatic compounds.

Table 1: Comparison of Green Iodination Methods for Methoxy-Substituted Benzenes

| Method | Substrate Example | Reagents | Solvent | Key Green Advantages | Reference |

|---|---|---|---|---|---|

| Oxidative Iodination | 1,3-Dimethoxybenzene | I₂ / 30% aq. H₂O₂ | Water | Water as a benign solvent; H₂O is the only byproduct from the oxidant; High atom economy. | |

| Solvent-Free Iodination | 1,3-Dimethoxybenzene | I₂ / 30% aq. H₂O₂ | None (SFRC) | Eliminates the need for an organic solvent; High conversion rates. | |

| Periodate-Mediated Iodination | Methoxy Arenes | NaIO₄ / H₂O₂ | Aqueous Ethanol | Environmentally friendly medium; Excellent yields of mono-iodinated products. | |

| Aqueous Oxidative Iodination | 1,3-Dimethoxybenzene | I₂ / H₂O₂ (30%) | Water | Eco-friendly reaction; Avoids co-solvents; Good yields for di-iodination. |

Investigation of Reaction Mechanisms in Cross-Coupling Reactions (e.g., Sonogashira coupling)

The Sonogashira cross-coupling reaction, a cornerstone of carbon-carbon bond formation, generally proceeds through a dual catalytic cycle involving palladium and copper. The palladium cycle typically initiates with the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. ru.nlrsc.org

A copper-free variant of the Sonogashira reaction is also well-established, which is particularly relevant in contexts where copper-catalyzed alkyne homocoupling (Glaser coupling) is a concern. In this pathway, a palladium complex facilitates both the activation of the aryl halide and the alkyne. rsc.orgresearchgate.net

Mechanistic Pathways of Arylation Reactions (e.g., C-O, C-N, C-S bond formation)

The arylation of heteroatom nucleophiles (O, N, S) using aryl halides is fundamental in the synthesis of a vast array of organic molecules. These reactions are often catalyzed by transition metals like copper or palladium and proceed through mechanisms such as oxidative addition-reductive elimination or via radical pathways. For instance, the electrochemical reduction of iodoarenes can lead to the formation of aryl anions that subsequently react with nucleophiles. researchgate.net The presence of electron-donating groups, such as the methoxy groups in this compound, can influence the reactivity of the iodoarene, potentially disfavoring certain reaction pathways. researchgate.net

However, specific mechanistic studies detailing the C-O, C-N, or C-S bond formation using this compound are not prominently featured in the current body of literature. The precise role of the methoxy substituents in influencing the reaction rates, regioselectivity, and the stability of intermediates in these arylation reactions remains an area requiring further investigation.

Role of Hypervalent Iodine Species in Transformations

Hypervalent iodine compounds, featuring iodine in a higher oxidation state (typically +3 or +5), are versatile reagents in organic synthesis, acting as powerful oxidants and facilitating a range of transformations. organic-chemistry.org Aryl iodides can be oxidized to form hypervalent iodine species, which can then be used in various synthetic applications.

Hypervalent iodine(III) and iodine(V) reagents are known to mediate a wide array of oxidative processes. researchgate.net For example, they can be used for the oxidation of alcohols and in oxidative rearrangements. organic-chemistry.orgresearchgate.net The catalytic use of iodoarenes in the presence of a terminal oxidant allows for the in situ generation of hypervalent iodine species, making these processes more atom-economical. researchgate.net While the general principles of these catalytic cycles are understood, specific studies on the formation of hypervalent iodine species from this compound and their subsequent application in catalysis are not well-documented. The electronic nature of the dimethoxy-substituted ring would likely influence the stability and reactivity of the corresponding hypervalent iodine species.

Electron transfer processes are implicated in various reactions of aryl halides. For example, the initiation of certain coupling reactions can occur via electron transfer to the iodoarene. researchgate.net While these mechanisms are studied for general iodoarenes, specific investigations into the electron transfer mechanisms involving this compound, and how the methoxy groups might affect the electron transfer potential and subsequent radical ion pathways, are not available.

Regioselectivity and Stereoselectivity Studies

Regioselectivity is a critical aspect of reactions involving substituted aromatic compounds. In the case of 1,3,5-trisubstituted benzenes, the existing substituents direct incoming groups to specific positions on the ring. nih.gov For this compound, the two methoxy groups are activating and would direct electrophilic attack to the positions ortho and para to them (positions 2, 4, and 6). Iodination of 1,3-dimethoxybenzene, for instance, shows high selectivity. google.com Similarly, in reactions where this compound acts as an electrophile, the regioselectivity of the incoming nucleophile would be of interest.

Despite the general principles of electrophilic aromatic substitution and nucleophilic aromatic substitution, specific and detailed regioselectivity studies for a broad range of reactions involving this compound are not comprehensively reported. Such studies would be crucial for its effective utilization in the synthesis of complex, polysubstituted aromatic compounds.

Reactivity and Transformation Pathways of 1 Iodo 3,5 Dimethoxybenzene

Cross-Coupling Reactions Utilizing the Aryl Iodide Moiety

The carbon-iodine bond in 1-iodo-3,5-dimethoxybenzene is the most labile site for cross-coupling reactions, serving as a synthetic handle for the introduction of various organic fragments. This reactivity is harnessed in several important transition metal-catalyzed reactions.

Palladium catalysts are highly effective in promoting the coupling of aryl halides with a range of substrates. nobelprize.org this compound, as an aryl iodide, is an excellent candidate for these transformations.

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The reaction can be carried out under mild conditions, making it a powerful tool for the synthesis of arylalkynes. wikipedia.org While specific examples detailing the Sonogashira coupling of this compound are not abundant in the provided search results, the general reactivity of aryl iodides suggests its suitability as a substrate. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the coupled product. nih.gov

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgbyjus.com The reaction mechanism involves the oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent beta-hydride elimination. byjus.comlibretexts.org The electron-donating methoxy (B1213986) groups on the benzene (B151609) ring of this compound can influence the reaction rate. A notable application has been in the synthesis of resveratrol (B1683913) derivatives, where precursors like 1-bromo-3,5-dimethoxybenzene (B32327) have been used in advanced Heck reactions. tandfonline.com

| Reaction | Coupling Partner | Typical Catalyst/Co-catalyst | Typical Base | Product Type |

|---|---|---|---|---|

| Sonogashira | Terminal Alkyne | Palladium complex (e.g., Pd(PPh₃)₄), Copper(I) salt (e.g., CuI) | Amine (e.g., Triethylamine) | Arylalkyne |

| Heck | Alkene | Palladium complex (e.g., Pd(OAc)₂) | Amine (e.g., Triethylamine) or Inorganic Base (e.g., K₂CO₃) | Substituted Alkene |

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are a classical method for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions typically require higher temperatures compared to their palladium-catalyzed counterparts and often involve stoichiometric amounts of copper. wikipedia.org The Ullmann condensation can be used to synthesize aryl ethers, aryl thioethers, and aryl amines from aryl halides. wikipedia.org

The general mechanism for a copper-catalyzed Ullmann homocoupling reaction involves the reaction of a copper(I) halide with a nucleophile in the presence of a base to form a copper nucleophile complex. nih.gov While specific examples with this compound are not detailed, the reactivity of other aryl iodides in copper-mediated reactions suggests its potential as a substrate. For instance, the Ullmann condensation can be used for the synthesis of biaryls from aromatic halides. umass.edu Modern modifications of the Ullmann reaction utilize soluble copper catalysts supported by ligands, which can improve reaction conditions. wikipedia.org

| Reaction Type | Coupling Partner | Typical Catalyst | Product Type |

|---|---|---|---|

| Ullmann Condensation (C-O coupling) | Alcohol/Phenol (B47542) | Copper powder or Copper(I) salts | Aryl Ether |

| Ullmann Condensation (C-N coupling) | Amine/Aniline | Copper powder or Copper(I) salts | Aryl Amine |

| Ullmann Reaction (C-C coupling) | Another Aryl Halide | Copper powder | Symmetrical Biaryl |

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. researchgate.netmdpi.com This reaction is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. mdpi.com

Aryl iodides are particularly reactive substrates for Suzuki-Miyaura coupling. The reaction involves a catalytic cycle comprising three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron compound (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The use of bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of the catalyst. nih.gov Given the high reactivity of the C-I bond, this compound is an excellent candidate for Suzuki-Miyaura coupling to synthesize a variety of substituted biaryl compounds.

| Coupling Partner | Typical Catalyst | Typical Ligand | Typical Base | Product Type |

|---|---|---|---|---|

| Arylboronic acid | Palladium complex (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | Phosphine ligand (e.g., SPhos, Triphenylphosphine) | Inorganic Base (e.g., K₂CO₃, Cs₂CO₃) | Substituted Biaryl |

| Vinylboronic acid | Palladium complex (e.g., Pd(dppf)Cl₂) | Phosphine ligand | Inorganic Base (e.g., Na₂CO₃) | Aryl-substituted Alkene |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org Unlike the more common electrophilic aromatic substitution, NAS typically requires the aromatic ring to be activated by strong electron-withdrawing groups, usually positioned ortho and/or para to the leaving group. libretexts.orglibretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. libretexts.org

This compound is generally considered a poor substrate for nucleophilic aromatic substitution. The two methoxy groups (-OCH₃) are strong electron-donating groups by resonance, which increases the electron density of the aromatic ring. This makes the ring less susceptible to attack by nucleophiles. Consequently, the formation of the required anionic Meisenheimer complex is energetically unfavorable. libretexts.org Therefore, reactions involving the direct displacement of the iodo group by common nucleophiles under standard NAS conditions are not expected to proceed efficiently.

Electrophilic Aromatic Substitution Reactions

In contrast to its low reactivity in NAS, the electron-rich nature of the this compound ring makes it highly susceptible to electrophilic aromatic substitution (SₑAr). wikipedia.org The regioselectivity of these reactions is governed by the directing effects of the existing substituents.

The two methoxy groups are powerful activating, ortho, para-directing groups due to their ability to donate electron density to the ring via resonance. organicchemistrytutor.comlkouniv.ac.in The iodine atom, while deactivating due to its inductive electron-withdrawing effect, is also an ortho, para-director because of its ability to stabilize the carbocation intermediate through resonance. vanderbilt.edu

When considering the combined directing effects on this compound:

The positions ortho to the iodo group (positions 2 and 6) are also ortho and para to the methoxy groups, respectively.

The position para to the iodo group (position 4) is also ortho to both methoxy groups.

The strong activating and directing effect of the two methoxy groups dominates. Electrophilic attack will preferentially occur at the positions most activated by the methoxy groups and least sterically hindered. Therefore, electrophilic substitution is expected to occur primarily at the 2-, 4-, and 6-positions. For instance, the iodination of 1,3-dimethoxybenzene (B93181) using iodine and hydrogen peroxide yields 4-iodo-1,3-dimethoxybenzene, demonstrating the strong directing effect of the methoxy groups to the position between them. researchgate.net

Formation of Key Intermediates and Derivatives

The carbon-iodine bond in this compound can be utilized to form organometallic intermediates, which are valuable in synthesis.

A key transformation is the formation of a Grignard reagent . adichemistry.com This is typically achieved by reacting the aryl iodide with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.com The resulting Grignard reagent, 3,5-dimethoxyphenylmagnesium iodide, effectively reverses the polarity of the carbon atom attached to the iodine, transforming it from an electrophilic site to a strongly nucleophilic one. This intermediate can then react with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, esters) to form new carbon-carbon bonds. youtube.com

Similarly, organolithium reagents can be prepared, for example, through lithium-halogen exchange. These reagents exhibit similar nucleophilic reactivity to their Grignard counterparts and are also crucial intermediates in organic synthesis. The synthesis of 2-iodo-1,3-dimethoxybenzene (B102195) has been achieved through the lithiation of 1,3-dimethoxybenzene followed by quenching with iodine, highlighting the utility of organolithium intermediates in the preparation of iodoarenes.

Applications of 1 Iodo 3,5 Dimethoxybenzene in Advanced Chemical Synthesis

Building Block in the Synthesis of Complex Organic Molecules

The utility of 1-iodo-3,5-dimethoxybenzene as a foundational building block stems from the reactivity of its carbon-iodine bond. Aryl iodides are among the most reactive aryl halides in palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. The presence of two methoxy (B1213986) groups at the meta-positions of the benzene (B151609) ring further influences its reactivity and makes the 3,5-dimethoxyphenyl group a desirable structural motif in larger molecules.

Key cross-coupling reactions where this compound serves as an important reactant include:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound.

Sonogashira Coupling: Reaction with a terminal alkyne. wikipedia.org

Heck Reaction: Reaction with an alkene. organic-chemistry.org

Buchwald-Hartwig Amination: Reaction with an amine.

These reactions allow for the precise and efficient introduction of the 3,5-dimethoxyphenyl group into a wide array of molecular scaffolds. For instance, in the synthesis of complex polyphenolic compounds and their analogues, this compound is a precursor for one of the key aromatic rings. The Sonogashira coupling, in particular, has been employed to link this compound with various alkynes, creating complex intermediates for pharmaceuticals and organic materials. wikipedia.orgscielo.org.mx

Table 1: Cross-Coupling Reactions Utilizing this compound

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) | Resulting Structure |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | C(sp²)-C(sp²) | Pd catalyst, Base | 3,5-Dimethoxybiphenyl derivative |

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Pd catalyst, Cu co-catalyst, Base | 3,5-Dimethoxyphenylacetylene derivative |

| Heck | Alkene | C(sp²)-C(sp²) | Pd catalyst, Base | 3,5-Dimethoxystyrene derivative |

| Buchwald-Hartwig | Amine | C(sp²)-N | Pd catalyst, Ligand, Base | N-(3,5-Dimethoxyphenyl)amine derivative |

Precursor in Natural Product Total Synthesis

The 3,5-dimethoxyphenyl unit is a recurring structural feature in a variety of natural products, particularly in the stilbenoid and flavonoid families. Consequently, this compound is a valuable starting material in the total synthesis of these and other complex natural molecules.

Stilbenoids are a class of natural phenols characterized by a C6-C2-C6 backbone. Resveratrol (B1683913) and its analogue Piceatannol are well-known stilbenoids that have garnered significant interest for their potential health benefits, including antioxidant and anticancer properties. nih.gov The synthesis of these molecules often involves the strategic coupling of two substituted benzene rings.

The 3,5-dimethoxyphenyl ring (the "A ring" in stilbenoid nomenclature) is frequently constructed using a precursor derived from this compound. Synthetic strategies often employ a Horner-Wadsworth-Emmons or Wittig reaction, where 3,5-dimethoxybenzaldehyde (B42067) is reacted with a suitable phosphonate (B1237965) or phosphonium (B103445) ylide. mdpi.com this compound can be readily converted to the required 3,5-dimethoxybenzaldehyde or the corresponding benzyl (B1604629) phosphonate, making it a key starting material for these natural product syntheses. mdpi.com

Alternatively, palladium-catalyzed cross-coupling reactions can be used to form the stilbene (B7821643) core. For example, a Heck or Suzuki coupling reaction can join this compound (or its boronic acid derivative) with a vinyl partner to construct the characteristic double bond of the stilbene structure. nih.govnih.gov

Benzofuran (B130515) is a heterocyclic compound found in the core structure of many biologically active natural products and synthetic drugs. While this compound is not typically used to form the heterocyclic ring of the benzofuran itself, it is instrumental in synthesizing benzofurans that are substituted with a 3,5-dimethoxyphenyl group.

The common methods for constructing the benzofuran ring involve the intramolecular cyclization of ortho-substituted phenols, such as o-alkynylphenols or o-allylphenols. scispace.comresearchgate.net Palladium-catalyzed methods are particularly prevalent, for instance, in the coupling of o-iodophenols with terminal alkynes, which undergo a tandem Sonogashira coupling and cyclization to yield 2-substituted benzofurans. scispace.comkoreascience.kr

The role of this compound in this context is to introduce the 3,5-dimethoxyphenyl moiety as a substituent on the benzofuran core. This can be achieved, for example, by using (3,5-dimethoxyphenyl)acetylene as the coupling partner with an o-iodophenol. The necessary (3,5-dimethoxyphenyl)acetylene is synthesized directly from this compound via a Sonogashira coupling with a protected acetylene (B1199291) source. This highlights the indirect but crucial role of this compound in accessing these complex, substituted heterocyclic systems.

Role in Medicinal Chemistry for Biologically Active Molecules

The 3,5-dimethoxyphenyl group is a recognized pharmacophore found in a wide range of molecules with therapeutic potential. Its presence can influence a molecule's binding affinity to biological targets, as well as its metabolic stability and pharmacokinetic properties. As a primary reagent for introducing this group, this compound plays a significant role in medicinal chemistry and drug discovery.

This compound is a precursor to a multitude of intermediates used in the development of new drugs. The stilbenoids like Piceatannol, mentioned previously, are themselves important pharmaceutical intermediates. Furthermore, this building block is used to synthesize analogues of other natural products to optimize their biological activity. For instance, resveratrol analogues have been designed and synthesized to enhance their inhibitory activity against enzymes like aromatase and quinone reductase 2, which are targets for cancer chemoprevention. nih.govmanchester.ac.uk The synthesis of these analogues frequently relies on coupling reactions involving a 3,5-dimethoxyphenyl unit derived from precursors like this compound.

Table 2: Bioactive Scaffolds Incorporating the 3,5-Dimethoxyphenyl Moiety

| Compound Class | Example Structure | Therapeutic Area | Synthetic Precursor |

| Stilbenoids | Piceatannol | Anticancer, Antioxidant | 3,5-Dimethoxybenzaldehyde |

| Chalcones | Trimethoxyphenyl-derived chalcones | Anticancer | 3,5-Dimethoxybenzaldehyde |

| Acridines | N-(3,5-Dimethoxyphenyl)acridin-9-amine | Anticancer | 3,5-Dimethoxyaniline (B133145) |

| Benzopyrans | Dimethoxy-substituted benzopyran-4-ones | Anticancer | 3,5-Dimethoxyphenol |

The 3,5-dimethoxyphenyl moiety is a key feature in several potent anticancer agents. A prominent example is the combretastatin (B1194345) family of natural products, particularly Combretastatin A-4. researchgate.net This compound is a powerful inhibitor of tubulin polymerization, a validated target for cancer therapy. Many synthetic analogues of Combretastatin A-4 retain the 3,4,5-trimethoxyphenyl ring system, which is structurally related to and often synthesized from 3,5-dimethoxy-substituted precursors. nih.govnih.gov The synthesis of these potent antimitotic agents often begins with starting materials like 3,4,5-trimethoxybenzaldehyde, which can be prepared from simpler dimethoxy precursors.

Research has also demonstrated the direct use of 3,5-dimethoxy-substituted precursors in creating novel anticancer agents. For example, a novel compound, N-(3,5-dimethoxyphenyl)acridin-9-amine, was synthesized from 3,5-dimethoxyaniline (which can be prepared from this compound) and showed promising anticancer activity. researchgate.net Similarly, various benzopyran and 1,3,4-thiadiazole (B1197879) derivatives incorporating a dimethoxyphenyl or trimethoxyphenyl substituent have been synthesized and evaluated for their anticancer properties. nih.govnih.gov

In the realm of antibacterial research, methoxyphenol compounds are known to exhibit antimicrobial activity. nih.gov While direct synthesis of antibacterial agents from this compound is less commonly reported, related structures show significant potential. For example, a polybrominated dimethoxyphenoxy phenol (B47542) isolated from a marine sponge was found to have potent antibacterial activity against several pathogenic bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov This highlights the potential of the dimethoxyphenyl scaffold, accessible from this compound, in the development of new antibacterial leads.

Applications in Agrochemical and Dye Synthesis

Despite the utility of this compound as a versatile intermediate in various organic transformations, a comprehensive review of scientific literature and patent databases does not reveal specific, well-documented applications of this compound in the direct synthesis of commercial agrochemicals or dyes.

While the 3,5-dimethoxyphenyl moiety is a structural feature in some biologically active molecules and chromophores, this compound is not commonly cited as a direct precursor in these syntheses. The synthesis of agrochemicals often involves the incorporation of various functional groups to elicit a desired biological response, and the synthesis of dyes relies on the creation of extended conjugated systems responsible for color. Although the iodo- and methoxy- groups on the benzene ring could theoretically be starting points for constructing more complex molecules through cross-coupling reactions (such as Suzuki, Sonogashira, or Heck reactions), specific examples leading to agrochemicals or dyes are not prominently reported. nih.govrsc.orgresearchgate.netmdpi.comscielo.org.mx

Research in agrochemical development is extensive, with a focus on creating new active ingredients that are effective and environmentally benign. researchgate.netnih.gov Similarly, the field of dye chemistry is vast, with continuous innovation in creating new colorants with specific properties. researchgate.net However, the role of this compound as a key building block in these areas appears to be limited or not publicly disclosed in the available scientific literature.

Further research and exploration into the reactivity of this compound could potentially unveil future applications in these sectors. The presence of the iodine atom allows for various carbon-carbon and carbon-heteroatom bond formations, which are fundamental in the synthesis of complex organic molecules.

Role of 1 Iodo 3,5 Dimethoxybenzene in Materials Science Research

Application as a Volatile Additive in Organic Electronic Devices

The use of volatile additives is a common strategy to optimize the performance of organic electronic devices, such as organic solar cells (OSCs). These additives can influence the morphology of the active layer, which is crucial for efficient charge generation and transport. While there is no specific research on 1-iodo-3,5-dimethoxybenzene as a volatile additive, studies on analogous halogenated aromatic compounds provide insight into the potential mechanisms.

Modulation of Crystallization Kinetics in Polymer Solar Cells

Volatile solid additives can significantly modulate the crystallization kinetics of the donor and acceptor materials in the active layer of polymer solar cells. By controlling the evaporation rate and interacting with the active layer components, these additives can promote the formation of well-ordered crystalline domains. This improved crystallinity can enhance charge mobility and reduce recombination losses. For example, additives like 1,8-diiodooctane (B1585395) (DIO) have been shown to influence the molecular packing and orientation of polymers and fullerenes, leading to improved device efficiency. The specific impact of an additive depends on its chemical structure, volatility, and its interactions with the donor and acceptor materials.

Optimization of Active Layer Morphology in Photovoltaics

The morphology of the active layer in organic photovoltaics, which is typically a bulk heterojunction (BHJ) of a donor and an acceptor material, is critical for device performance. An ideal morphology consists of interpenetrating, nanoscale domains of the donor and acceptor phases, providing a large interfacial area for exciton (B1674681) dissociation and continuous pathways for charge transport to the electrodes.

Volatile additives can help achieve this optimal morphology by influencing the phase separation process during film formation. They can act as a temporary solvent or swelling agent, allowing for molecular rearrangement and the formation of a more favorable nanostructure. The subsequent removal of the volatile additive, often through thermal annealing, locks in this optimized morphology.

Interactive Table: Common Volatile Additives and Their Effects

| Additive | Typical Concentration (v/v %) | Boiling Point (°C) | Primary Effect on Morphology | Reference |

| 1,8-Diiodooctane (DIO) | 0.5 - 3 | 273 | Promotes fullerene aggregation and improves domain purity. | General Knowledge |

| 1-Chloronaphthalene (CN) | 1 - 5 | 259 | Induces a more crystalline and ordered polymer structure. | General Knowledge |

| o-Dichlorobenzene (o-DCB) | as co-solvent | 180 | Slows down solvent evaporation, allowing more time for phase separation. | General Knowledge |

Influence on Charge Carrier Dynamics and Device Performance

Enhanced Charge Generation: A larger interfacial area between the donor and acceptor materials increases the efficiency of exciton dissociation into free charge carriers.

Improved Charge Transport: Continuous pathways of the donor and acceptor materials to their respective electrodes facilitate efficient charge collection and reduce the likelihood of charge recombination.

Reduced Charge Recombination: Well-ordered molecular packing can minimize trap states and bimolecular recombination, where electrons and holes recombine before being collected.

These improvements in charge carrier dynamics are reflected in the key device performance parameters:

Short-Circuit Current (Jsc): Increases due to more efficient charge generation and transport.

Fill Factor (FF): Improves as a result of reduced recombination and better charge extraction.

Development of Novel Organic Electronic Materials

While this compound itself is not reported as a functional material in organic electronics, it serves as a valuable precursor for the synthesis of novel organic electronic materials. The iodo- and dimethoxy- functional groups provide versatile reaction sites for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are instrumental in building larger, conjugated molecules with tailored electronic and optical properties.

For example, derivatives of this compound could be incorporated into the synthesis of:

Conjugated Polymers: By reacting with other monomers, it can be used to create new polymer backbones with specific functionalities for applications in OSCs, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

Small Molecule Donors and Acceptors: It can be a starting material for the synthesis of novel small molecules with tailored energy levels and absorption spectra for use in organic solar cells.

Host Materials for OLEDs: Its derivatives could be designed to have high triplet energies and good charge transport properties, making them suitable as host materials in phosphorescent OLEDs.

The synthesis of such novel materials is a cornerstone of advancing the field of organic electronics, and precursor molecules like this compound are fundamental to this endeavor. google.com

Advanced Spectroscopic and Structural Characterization Techniques for 1 Iodo 3,5 Dimethoxybenzene and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1-Iodo-3,5-dimethoxybenzene. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework.

In the ¹H NMR spectrum of this compound, the chemical environment of each proton determines its resonance frequency (chemical shift, δ), reported in parts per million (ppm). The protons of the two equivalent methoxy (B1213986) (-OCH₃) groups appear as a sharp singlet, indicating their chemical equivalence. The aromatic protons show distinct signals corresponding to their positions on the benzene (B151609) ring. The proton at the C4 position (para to the iodine atom) typically appears as a triplet, while the two equivalent protons at the C2 and C6 positions (ortho to the iodine) appear as a doublet. chemicalbook.com This specific splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons and is a key indicator of the substitution pattern on the aromatic ring.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. In this compound, signals are expected for the carbon atom bonded to iodine (C-I), the two carbons bearing the methoxy groups (C-O), the unsubstituted aromatic carbons, and the methoxy carbons themselves. The carbon directly attached to the electronegative iodine atom (C1) is significantly shifted to a higher field (lower ppm value) compared to unsubstituted benzene, a characteristic feature of ipso-carbons bonded to iodine.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Ar-H (C2, C6) | 6.85 | Doublet (d) | 2.3 | 2H |

| Ar-H (C4) | 6.40 | Triplet (t) | 2.3 | 1H |

| -OCH₃ | 3.76 | Singlet (s) | N/A | 6H |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

A key aspect of the solid-state structure of iodoaromatic compounds is their participation in halogen bonding. This is a non-covalent interaction where the iodine atom acts as an electrophilic species (a halogen bond donor) due to a region of positive electrostatic potential on its outer surface, known as a σ-hole. acs.orgrichmond.edu This positive region can interact with a Lewis base (a halogen bond acceptor), such as an oxygen atom from a methoxy group of a neighboring molecule.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₉IO₂ |

| Crystal System | Orthorhombic |

| Space Group | Cmc2₁ |

| a (Å) | 12.5767 (13) |

| b (Å) | 8.6788 (8) |

| c (Å) | 8.4338 (9) |

| Volume (ų) | 920.55 (16) |

| Noteworthy Interactions | C—H···π and C—I···π contacts |

Mass Spectrometry for Molecular Ion Confirmation and Isotopic Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, its primary use is to confirm the molecular weight and provide evidence for its elemental composition. In electron ionization (EI) MS, the molecule is ionized to form a molecular ion (M⁺•), whose m/z value corresponds to the molecular weight of the compound.

The calculated monoisotopic mass of this compound (C₈H₉IO₂) is 263.96473 Da. nih.gov Therefore, a high-resolution mass spectrum would show a molecular ion peak at this precise m/z value.

Isotopic analysis is also a key feature of mass spectrometry. Iodine is a monoisotopic element, meaning it exists naturally as a single isotope (¹²⁷I). This simplifies the mass spectrum, as the molecular ion peak (M⁺•) will not have an accompanying M+2 peak, which is characteristic of compounds containing chlorine or bromine. However, a small M+1 peak will be present due to the natural abundance of ¹³C (~1.1%). The intensity of this M+1 peak is proportional to the number of carbon atoms in the molecule, providing further confirmation of the chemical formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₉IO₂ |

| Molecular Weight | 264.06 g/mol |

| Monoisotopic Mass | 263.96473 Da |

| Expected Molecular Ion (M⁺•) Peak | m/z ≈ 264 |

| Primary Isotope of Iodine | ¹²⁷I (100% abundance) |

UV-Vis Spectroscopy for Electronic Properties

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the key absorptions are typically due to π → π* transitions within the benzene ring.

The substitution of the benzene ring with an iodine atom and two methoxy groups influences the energy of these transitions and thus the wavelength of maximum absorbance (λₘₐₓ). The methoxy groups are auxochromes that can donate electron density to the aromatic ring, which generally shifts the absorption bands to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. The iodine atom, being a halogen, also influences the electronic structure. The UV-Vis spectrum of the related compound iodobenzene (B50100) shows characteristic absorption bands in the UV region. nist.gov Similarly, this compound is expected to exhibit strong absorption in the UV range, providing information about its conjugated π-electron system.

Advanced Chromatographic Techniques (e.g., HPLC, LC-MS, UPLC)

Advanced chromatographic techniques are essential for the separation, purification, and analysis of this compound. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed to assess the purity of the compound and to analyze complex mixtures containing it.

Reverse-phase HPLC is a common method for analyzing moderately polar compounds like this compound. In this technique, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase. A typical mobile phase for this class of compounds would be a mixture of acetonitrile (B52724) and water. sielc.com UPLC, which uses smaller stationary phase particles and higher pressures, offers faster analysis times and improved resolution compared to conventional HPLC.

Computational Chemistry and Theoretical Studies on 1 Iodo 3,5 Dimethoxybenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. nih.gov This method, rooted in quantum mechanics, allows for the calculation of a molecule's electronic structure, providing a basis for understanding its stability, reactivity, and spectroscopic properties. For 1-iodo-3,5-dimethoxybenzene, DFT calculations can elucidate the distribution of electron density and the energies of molecular orbitals, which are fundamental to its chemical behavior.

Mulliken charge analysis is a method used to estimate the partial atomic charges in a molecule, offering a picture of electron distribution. For this compound, this analysis would likely reveal a significant partial positive charge on the iodine atom due to its lower electronegativity compared to the carbon atom to which it is attached, and negative charges on the oxygen atoms of the methoxy (B1213986) groups. These charge distributions are crucial in predicting how the molecule interacts with other reagents.

The Fukui index is a more sophisticated descriptor of reactivity derived from DFT. globalresearchonline.net It helps to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the Fukui functions would likely indicate that the carbon atom bearing the iodine atom is a primary site for nucleophilic attack, while the electron-rich aromatic ring, activated by the methoxy groups, would be susceptible to electrophilic attack at the ortho and para positions relative to the methoxy groups.

Table 1: Hypothetical Mulliken Charges and Fukui Indices for this compound This table presents hypothetical values for illustrative purposes, as specific literature data for this compound is not available.

Molecular Dynamics Simulations for Intermolecular Interactions

Mechanistic Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products, including the structures of any intermediates and transition states. For this compound, mechanistic pathway modeling could be applied to understand various reactions, such as nucleophilic aromatic substitution at the iodo-substituted carbon or palladium-catalyzed cross-coupling reactions. Transition state analysis would provide information about the energy barriers of these reactions, allowing for predictions of reaction rates and the influence of different catalysts or reaction conditions.

Prediction of Spectroscopic Signatures

Computational methods, particularly DFT, can be used to predict the spectroscopic signatures of a molecule, such as its infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. researchgate.net These predictions are valuable for interpreting experimental spectra and for identifying unknown compounds. For this compound, theoretical calculations of its vibrational frequencies could aid in the assignment of peaks in its experimental IR and Raman spectra. Similarly, the prediction of its electronic transitions could help to understand its UV-Vis absorption profile. A study on iodonitrobenzene isomers has demonstrated the utility of DFT in simulating and interpreting their vibrational and electronic spectra. researchgate.net

Table 2: Predicted vs. Experimental Spectroscopic Data for a Related Compound (m-iodonitrobenzene) This table illustrates the typical agreement between calculated and observed spectroscopic data and is based on a related compound due to the lack of specific data for this compound.

In Silico Studies for Materials Science Applications

The rational design of new materials with specific properties can be greatly accelerated by in silico screening. The structural and electronic properties of this compound, such as its polarizability and ability to participate in halogen bonding, suggest its potential as a building block for various functional materials. Computational studies could be employed to predict the properties of polymers or liquid crystals incorporating this moiety. For example, DFT calculations could be used to estimate the band gap of a hypothetical conductive polymer derived from this compound, providing an initial assessment of its potential as an organic semiconductor. While specific in silico studies for materials science applications of this compound are not prominent, the methodologies are well-established for exploring the potential of novel organic molecules.

Exploration of Analogues and Derivatives of 1 Iodo 3,5 Dimethoxybenzene

Structure-Activity Relationship (SAR) Studies of Halogenated Dimethoxybenzenes

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological or chemical activity. For halogenated dimethoxybenzenes, these studies typically involve modifying the type and position of halogen and methoxy (B1213986) group substituents to observe the resulting changes in properties. The position and nature of these substituents can modulate the compound's ability to form intermolecular interactions, such as hydrogen bonds, which are critical for potential binding to biological targets. nih.gov

In a study on 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles (IOXs), which contain a dimethoxybenzene moiety, researchers investigated the impact of various substituents at the para-position of a separate phenyl ring. nih.gov The findings from this study offer relevant insights into how halogen substitution can tune a molecule's activity.

When comparing the effects of different halogens on the chitin (B13524) synthesis inhibitory activity of IOX derivatives, a clear trend emerged. The introduction of fluorine, chlorine, and bromine atoms at the 3-phenyl ring resulted in a slight enhancement of the compound's activity. nih.gov In contrast, the introduction of an iodine atom was found to be unfavorable for this specific activity. nih.gov

This comparative analysis underscores that while halogens share common properties, their individual characteristics—such as size, electronegativity, and polarizability—can lead to distinct outcomes in biological systems. nih.gov The smaller, more electronegative halogens (F, Cl, Br) appeared to confer a modest benefit, whereas the larger, more polarizable iodine atom did not. nih.gov

Below is a data table summarizing the observed effects of halogen substituents on the activity of the studied IOX compounds.

| Halogen Substituent | Observed Effect on Activity nih.gov | General Physicochemical Property |

|---|---|---|

| Fluoro (F) | Slightly Enhanced | Highest Electronegativity, Small Size nih.gov |

| Chloro (Cl) | Slightly Enhanced | High Electronegativity, Larger than F |

| Bromo (Br) | Slightly Enhanced | Less Electronegative, More Polarizable |

| Iodo (I) | Not Favorable | Least Electronegative, Largest Size, Most Polarizable nih.gov |

Synthesis and Reactivity of Substituted 1-Iodo-dimethoxybenzene Isomers (e.g., 2-Iodo-1,3-dimethoxybenzene)

The isomers of 1-iodo-3,5-dimethoxybenzene exhibit different synthetic pathways and reactivity profiles due to the varied placement of the substituents. A notable example is 2-iodo-1,3-dimethoxybenzene (B102195), an important intermediate in organic synthesis.

This isomer can be prepared through several routes. One method involves the reaction of 2,6-dimethoxybenzoic acid with iodobenzene (B50100) diacetate in a dimethyl sulfoxide (B87167) solution under a nitrogen atmosphere. iucr.orgresearchgate.netnih.gov An alternative preparation involves the direct iodination of 2,6-dimethoxybenzene with iodine under alkaline conditions. The reactivity of these isomers is heavily influenced by the directing effects of the methoxy groups. In the case of iodinating 1,3-dimethoxybenzene (B93181), the reaction readily proceeds to form 4-iodo-1,3-dimethoxybenzene due to the ortho- and para-directing nature of the two methoxy groups. researchgate.net

Development of Poly-iodinated or Related Aromatic Systems

The synthesis of aromatic compounds containing multiple iodine atoms is of interest for creating complex synthetic intermediates. Research has demonstrated methods for the controlled iodination of dimethoxybenzene to produce poly-iodinated systems. For instance, the reaction of 1,3-dimethoxybenzene with an active iodinating agent can be controlled to produce either the mono-iodinated product (4-iodo-1,3-dimethoxybenzene) or the di-iodinated product (4,6-diiodo-1,3-dimethoxybenzene). google.com By adjusting the reaction stoichiometry, high selectivity for the di-iodized product can be achieved. google.com These multiply iodinated compounds serve as versatile building blocks, as the iodine atoms can be replaced through various cross-coupling reactions to build more complex molecular architectures. nih.gov

Impact of Substituent Effects on Reactivity and Electronic Properties

The reactivity and electronic properties of this compound and its analogues are governed by the interplay of inductive and resonance effects from the methoxy and halogen substituents. lumenlearning.com

Methoxy Groups (-OCH₃): The oxygen atom in a methoxy group is more electronegative than carbon, exerting an electron-withdrawing inductive effect. However, the lone pairs of electrons on the oxygen can be donated to the aromatic ring through resonance, a much stronger effect. lumenlearning.com This electron donation significantly increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophilic aromatic substitution. lumenlearning.comlibretexts.org This is known as an activating effect. lumenlearning.com

The incorporation of different halogens systematically alters the electronic structure. The high electronegativity of halogens tends to lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The magnitude of this effect and the resulting HOMO-LUMO energy gap are influenced by the specific halogen, with its size and polarizability playing key roles. nih.gov Computational studies, such as Density Functional Theory (DFT), reveal that these substituent-induced changes in electronic properties, like the molecular electrostatic potential (MEP), can predict regions of electrophilicity and nucleophilicity, which are essential for understanding intermolecular interactions and chemical reactivity. nih.gov

The following table summarizes the primary electronic effects of the substituents on the aromatic ring.

| Substituent | Overall Effect on Reactivity | Dominant Electronic Influence | Directing Effect |

|---|---|---|---|

| Methoxy (-OCH₃) | Activating lumenlearning.com | Electron donation via resonance lumenlearning.com | Ortho, Para aakash.ac.in |

| Iodo (-I) | Deactivating openstax.org | Electron withdrawal via induction openstax.org | Ortho, Para openstax.org |

| Bromo (-Br) | Deactivating openstax.org | Electron withdrawal via induction openstax.org | Ortho, Para openstax.org |

| Chloro (-Cl) | Deactivating openstax.org | Electron withdrawal via induction openstax.org | Ortho, Para openstax.org |

| Fluoro (-F) | Deactivating openstax.org | Electron withdrawal via induction openstax.org | Ortho, Para openstax.org |

Future Research Directions and Emerging Paradigms

Development of More Sustainable and Eco-Friendly Synthetic Routes

The pursuit of green chemistry principles is a major driver in redefining the synthesis of 1-iodo-3,5-dimethoxybenzene. Current methods, while effective, often rely on harsh reagents and generate significant waste. Future research is geared towards developing more environmentally benign pathways.

Key areas of investigation include:

Alternative Iodinating Agents: Research is moving away from traditional iodinating reagents that produce stoichiometric byproducts. The focus is on catalytic systems and recyclable reagents to improve atom economy. Eco-friendly oxidative iodination procedures using oxidants like sodium percarbonate or urea-hydrogen peroxide adduct (UHP) are being explored for various arenes. nih.govnih.govorganic-chemistry.org These methods offer safer and more sustainable alternatives to hazardous oxidants. organic-chemistry.org

Green Solvents: The replacement of volatile and hazardous organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents is a critical goal. Solvent-free reaction conditions are also being investigated to minimize environmental impact. researchgate.net

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processes, including enhanced safety, improved reaction control, and easier scalability. The application of flow chemistry to the iodination of 3,5-dimethoxybenzene could lead to more efficient and sustainable production.

Metal-Free Synthesis: Developing synthetic routes that avoid the use of heavy metals is a key aspect of green chemistry. nih.gov Metal-free iodination of arylboronic acids with molecular iodine is one such promising approach. organic-chemistry.org

Exploration of Novel Catalytic Systems for Transformations

The transformation of this compound, particularly in cross-coupling reactions, is central to its application. While palladium-catalyzed reactions are prevalent, future research aims to develop more efficient, cost-effective, and sustainable catalytic systems.

Emerging paradigms in this area include:

Earth-Abundant Metal Catalysis: There is a growing interest in replacing precious metal catalysts like palladium with more abundant and less toxic metals such as copper, iron, and nickel. These alternatives can offer different reactivity and selectivity profiles.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of radical species under mild conditions. researchgate.net This technology can be applied to activate this compound for a variety of transformations, including C-C and C-heteroatom bond formation. researchgate.netresearchgate.netrsc.org

Dual Catalysis: The combination of two different catalytic cycles in a single reaction vessel can enable novel transformations that are not possible with a single catalyst. Future research will likely explore dual catalytic systems involving this compound to construct complex molecular scaffolds with high efficiency.

| Catalytic System | Metal Catalyst | Key Advantages | Future Research Focus |

|---|---|---|---|

| Traditional Cross-Coupling | Palladium, Platinum | Well-established, high efficiency for many reactions. | Improving catalyst stability and turnover number, ligand design. |

| Earth-Abundant Metal Catalysis | Copper, Iron, Nickel | Lower cost, reduced toxicity, unique reactivity. | Expanding substrate scope, understanding reaction mechanisms. |

| Photoredox Catalysis | Iridium, Ruthenium, Organic Dyes | Mild reaction conditions, generation of radical intermediates, novel reaction pathways. researchgate.netmdpi.com | Development of new photocatalysts, application in asymmetric synthesis. |

Integration into Advanced Functional Materials Beyond Photovoltaics

While this compound has found applications in the synthesis of materials for organic photovoltaics, its unique electronic and structural properties make it an attractive candidate for a broader range of advanced functional materials.

Future research directions include:

Organic Light-Emitting Diodes (OLEDs): The 3,5-dimethoxyphenyl moiety can be incorporated into organic molecules designed for OLED applications. Its electron-donating nature can influence the photophysical properties of the resulting materials, potentially leading to highly efficient and stable emitters.

Chemical Sensors: The reactivity of the carbon-iodine bond can be exploited for the development of chemosensors. For instance, the selective reaction of this compound derivatives with specific analytes could lead to a detectable change in fluorescence or color.

Porous Organic Frameworks (POFs): The rigid structure of the 3,5-dimethoxyphenyl unit makes it a suitable building block for the construction of POFs. These materials have potential applications in gas storage, separation, and catalysis.

Targeted Synthesis of Complex Bioactive Molecules

This compound serves as a key precursor for the 3,5-dimethoxyphenyl moiety, which is a structural motif present in a variety of naturally occurring and synthetic bioactive compounds. nih.gov Future research will continue to leverage this building block for the targeted synthesis of complex molecules with potential therapeutic applications.

Key areas of focus are:

Natural Product Synthesis: The 3,5-dimethoxybenzene core is found in several natural products with interesting biological activities. nih.gov Synthetic chemists will continue to devise efficient routes to these molecules, with this compound often serving as a crucial starting material or intermediate.

Medicinal Chemistry: The 3,5-dimethoxyphenyl group can be incorporated into new drug candidates to modulate their pharmacological properties, such as potency, selectivity, and metabolic stability. The development of novel synthetic methods utilizing this compound will facilitate the rapid generation of compound libraries for drug discovery.

Bioconjugation: The reactivity of the aryl iodide can be harnessed for the site-specific modification of biomolecules, such as proteins and nucleic acids. This could enable the development of new bioconjugates for diagnostic and therapeutic purposes.

Advanced Mechanistic Insights through Combined Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methods and catalysts. The synergy between experimental and computational techniques is expected to provide unprecedented insights into these processes.

Future research will likely involve:

In-situ Spectroscopic Studies: Techniques such as NMR and IR spectroscopy can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and the elucidation of reaction kinetics.

Density Functional Theory (DFT) Calculations: Computational modeling using DFT can provide detailed information about reaction pathways, transition state geometries, and activation energies. ub.edursc.org This can help to rationalize experimental observations and predict the outcome of new reactions.

Machine Learning and Artificial Intelligence: The application of machine learning algorithms to large datasets of reaction outcomes can help to identify hidden patterns and develop predictive models for reaction optimization and discovery.

| Approach | Methodology | Contribution to Mechanistic Understanding |

|---|---|---|

| Experimental | Kinetics studies, isotopic labeling, in-situ spectroscopy (NMR, IR). | Provides empirical data on reaction rates, intermediates, and product distributions. |

| Computational | Density Functional Theory (DFT), molecular dynamics simulations. ub.edu | Elucidates transition state structures, reaction energy profiles, and the role of catalysts. rsc.org |

| Combined | Iterative cycle of experimental validation and computational prediction. | Offers a comprehensive and predictive understanding of reaction mechanisms, guiding the design of more efficient synthetic routes. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-iodo-3,5-dimethoxybenzene, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via iodination of 3,5-dimethoxybenzene derivatives. A reported procedure involves purification by silica gel chromatography using a hexane/ethyl acetate (95:5) solvent system, yielding a white solid with 75% efficiency . Purity can be confirmed by thin-layer chromatography (TLC, Rf = 0.56) and spectroscopic analysis (NMR, IR). Key spectral data include:

- <sup>1</sup>H NMR (CDCl3): δ 6.85 (d, J = 2.2 Hz, 2H), 6.40 (t, J = 2.2 Hz, 1H), 3.76 (s, 6H) .

- <sup>13</sup>C NMR : δ 164.4, 116.1, 100.9, 94.4, 55.8 .

- IR : Peaks at 3069, 1258, 1026, 615 cm<sup>−1</sup> .

Q. How can researchers distinguish this compound from structurally similar aryl iodides using spectroscopic techniques?

- Methodological Answer : The symmetry of the 3,5-dimethoxy substituents creates a distinct <sup>1</sup>H NMR pattern: two doublets for the ortho-hydrogens and a triplet for the para-hydrogen. This contrasts with asymmetrical analogs (e.g., 1-iodo-3,4-dimethylbenzene), which exhibit split peaks due to reduced symmetry . IR analysis further differentiates via methoxy C–O stretching (1258 cm<sup>−1</sup>) and aromatic C–I vibrations (615 cm<sup>−1</sup>) .

Advanced Research Questions

Q. What challenges arise in crystallographic studies of iodinated aromatic compounds like this compound, and how can they be addressed?

- Methodological Answer : Heavy atoms like iodine cause significant X-ray absorption, complicating data collection. Using high-intensity synchrotron radiation or shorter wavelengths can mitigate this. Software suites like SHELXL are critical for refining structures with anisotropic displacement parameters for iodine . For example, in related diiodo-dimethylbenzene derivatives, SHELXL resolved steric repulsion effects between iodine atoms, revealing bond-length distortions (~2.097 Å for C–I bonds) .

Q. How does this compound perform in cross-coupling reactions, and what factors influence its reactivity?

- Methodological Answer : The compound acts as an electrophilic partner in nickel-catalyzed 1,2-diarylation reactions. Its reactivity is enhanced by electron-donating methoxy groups, which stabilize the transition state. A study demonstrated 75–90% yields when coupled with aryl/alkenyl boronates under optimized conditions (Ni catalyst, 80°C, 12h). Steric hindrance from methoxy groups requires careful selection of coupling partners (e.g., avoiding bulky substituents) .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies in NMR or IR data may arise from impurities, solvent effects, or incorrect assignments. Cross-validate with:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products